Chloridazon
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
5-amino-4-chloro-2-phenylpyridazin-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8ClN3O/c11-9-8(12)6-13-14(10(9)15)7-4-2-1-3-5-7/h1-6H,12H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYKYKTKDBLFHCY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)N2C(=O)C(=C(C=N2)N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3034872 | |
| Record name | Chloridazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Colorless odorless solid; [HSDB] | |
| Record name | Pyrazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Solubility |
25.5 [ug/mL] (The mean of the results at pH 7.4), IN WATER 400 MG/L AT 20 °C; IN METHANOL 34 G/KG AT 20 °C; IN ACETONE 28 G/KG AT 20 °C; IN BENZENE 0.7 G/KG AT 20 °C, IN CYCLOHEXANE GREATER THAN 0.01 G/100 G @ 20 °C; IN CHLOROFORM 0.21 G/100 G @ 20 °C; IN ETHER 0.07 G/100 G @ 20 °C, In distilled water, 340 mg/L at 20 °C, In methanol 15.1, ethyl acetate 3.7, dichloromethane 1.9, toluene 0.1 (all in g/l at 20 °C); Practically insoluble in n-hexane., In water, 400 mg/L at 20 °C | |
| Record name | SID47202885 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
1.54 g/cu cm at 20 °C | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
0.00000045 [mmHg], 4.50X10-7 mm Hg at 20 °C | |
| Record name | Pyrazon | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/6905 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Colorless solid | |
CAS No. |
1698-60-8 | |
| Record name | Chloridazon | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1698-60-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | Chloridazon [BSI:ISO] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001698608 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 3(2H)-Pyridazinone, 5-amino-4-chloro-2-phenyl- | |
| Source | EPA Chemicals under the TSCA | |
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| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Chloridazon | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3034872 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Chloridazon | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.382 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | CHLORIDAZON | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/26X5RK7X7W | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
206 °C, MELTING POINT: 185-195 °C /TECHNICAL PRODUCT/, Brown, almost odorless. MP: 198-202 °C /technical/ | |
| Record name | PYRAZON | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1759 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Environmental Behavior and Fate of Chloridazon
Degradation Pathways and Kinetics
Degradation of Chloridazon involves both abiotic and biotic processes, leading to the formation of transformation products, some of which are also considered environmental contaminants wikipedia.orgresearchgate.net.
Abiotic Degradation Processes
Abiotic transformation of pesticides in the environment includes chemical reactions like hydrolysis and photochemical reactions metu.edu.trwikipedia.org.
Photodegradation is a significant abiotic transformation process for pesticides in aquatic environments, driven by the absorption of natural or artificial sunlight wikipedia.orgjst.go.jp. While direct photolysis involves the pesticide absorbing photons, indirect photolysis occurs through reactions with reactive species formed by light absorption by other substances in the water wikipedia.org. Studies on this compound have investigated its removal through advanced oxidation processes (AOPs) like photo-Fenton, which involves photochemical reactions deswater.commetu.edu.tr. In photo-Fenton processes, this compound has been observed to disappear relatively quickly under optimal conditions, with approximately 100% disappearance observed in 20 minutes in one study metu.edu.tr. The reaction kinetics in photo-Fenton processes have been reported to follow the Behnajady–Modirdhahla–Ghanbery (BMG) kinetic model deswater.commetu.edu.tr.
Photodegradation of herbicides with aromatic ring structures, heteroatoms, and other functional groups, like this compound, is often susceptible to UV radiation researchgate.net. The degradation mechanism can involve the substitution of chlorine atoms on the aromatic ring with hydroxyl radicals and the formation of byproducts containing hydroxyl groups on the ring researchgate.net. Identified degradation by-products from photo-Fenton processes include desphenyl this compound, pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion deswater.commetu.edu.tr.
Environmental parameters significantly influence the rate and pathway of photodegradation. For instance, the pH of the medium plays a crucial role, with photodegradation generally favored at pH values where herbicides are in an ionic form researchgate.net. In studies involving TiO2 photocatalysis for this compound degradation, the process was found to be highly pH-dependent, being more effective in acidic media researchgate.netresearchgate.net. The degradation rate constant for a similar herbicide derivative increased as the pH decreased from 7 to 2 researchgate.net.
The presence of different electron acceptors, such as molecular oxygen, hydrogen peroxide, potassium persulfate, and potassium bromate, can also influence degradation kinetics in photocatalytic processes acs.org. While direct photolysis may have limited overlap with sunlight for many pesticides, the presence of photochemically active light absorbers in surface waters can enhance indirect phototransformation wikipedia.org.
Photochemical Degradation Kinetics and Mechanisms
Biotic Degradation Processes
Biotic transformation is primarily mediated by microorganisms in the environment wikipedia.orgwseas.com.
Aerobic degradation of pesticides occurs in the presence of oxygen and relies on oxygen-dependent enzymes wseas.com. This compound is considered moderately persistent in soil systems, where microbial breakdown can occur depending on soil temperature and moisture herts.ac.uknih.gov. However, some research suggests that biodegradation might not be the most significant environmental fate process for this compound in soil, with reported aerobic biodegradation half-lives of up to 152 days metu.edu.trnih.gov.
Studies on the aerobic degradation of this compound in environmental samples, such as surface water, have shown that it can be converted to desphenyl-Chloridazon researchgate.netsigmaaldrich.com. In a fixed bed bioreactor study, this compound was completely converted to desphenyl-Chloridazon, which itself was resistant to further degradation over the experimental period researchgate.net. This suggests that while aerobic processes can transform the parent compound, the resulting metabolite can be quite persistent researchgate.net.
Microorganisms, including bacteria and fungi, play a crucial role in the biodegradation of organic compounds, including pesticides wseas.com. Microbial degradation involves enzymatic processes that break down pesticide molecules wseas.com. For this compound, microbial breakdown in the treated soil zone can be moderately rapid, depending on soil conditions nih.gov. The principal soil degradation product is dephenylated pyrazon (desphenyl-Chloridazon), which is not significantly herbicidal nih.gov.
Aerobic Degradation in Environmental Systems
Formation and Persistence of Transformation Products
This compound undergoes transformation in the environment, leading to the formation of several breakdown products. The primary environmental transformation products of this compound include Desphenyl-Chloridazon (DPC) and Methylated Desphenyl-Chloridazon (Me-DPC). nih.gov These metabolites are frequently detected in groundwater and surface water. d-nb.infonih.gov
Desphenyl-Chloridazon (DPC) Formation and Environmental Resistance
Desphenyl-Chloridazon (DPC) is the main metabolite of this compound, formed through the debenzylation of this compound at position 2 of the pyridazine (B1198779) ring by microorganisms in the environment. d-nb.info The loss of the apolar benzene (B151609) ring in DPC significantly reduces its herbicidal properties. d-nb.info
DPC exhibits increased persistence and polarity compared to the parent compound. d-nb.inforesearchgate.netresearchgate.netub.edu Studies have shown that DPC is resistant to further degradation over extended periods. researchgate.net Its persistence contributes to its frequent detection in water bodies, sometimes at concentrations exceeding those of the parent this compound. nih.govresearchgate.netresearchgate.netacs.org Research using compound-specific stable isotope analysis (CSIA) has provided evidence of distinct transformation processes for DPC in the environment. ub.eduacs.orgnih.gov
Methylated Desphenyl-Chloridazon (Me-DPC) Occurrence and Fate
Methylated Desphenyl-Chloridazon (Me-DPC) is another degradation product of this compound. nih.govresearchgate.net Like DPC, Me-DPC is more polar and often shows increased stability compared to this compound. d-nb.info Me-DPC has been detected in surface water. researchgate.net Both DPC and Me-DPC are considered compounds of concern due to their persistence and potential to contaminate groundwater and surface water resources. d-nb.infonih.govresearchgate.netresearchgate.netacs.orgresearchgate.net
Identification of Degradation By-products from Remediation Processes
Advanced Oxidation Processes (AOPs) like Fenton and photo-Fenton have been investigated for the removal of this compound from water. These processes can lead to the formation of various degradation by-products. Studies using Fenton and photo-Fenton processes have identified Desphenyl-Chloridazon, pyridazine-3,4,5-trione, oxaluric acid, and 5-hydroxyhydantion as this compound degradation by-products. metu.edu.trdeswater.com Electro-oxidation is another remediation process that has been studied for the removal of this compound and its metabolites from soil washing water. This process can lead to the identification of aromatic by-products, carboxylic acids, and inorganic ions. researchgate.net
Dissipation Kinetics and Half-life Variability in Soil and Water Systems
The dissipation of this compound in soil can vary depending on environmental conditions and soil properties. Laboratory experiments have shown faster dissipation of this compound compared to other herbicides like lenacil (B1674721) in certain soil types, although this compound may exhibit a longer lag phase followed by rapid dissipation. researchgate.net The addition of adjuvants, such as oil and surfactant, has been shown to slow down the degradation of this compound in soil, increasing its DT50 values. researchgate.net
This compound's half-life in soil can range from moderately rapid microbial breakdown in the treated zone to longer persistence under anaerobic conditions. The photolysis half-life in soil is reported as 69 days, while in aerobic soil, it ranges between 90 and 152 days. metu.edu.tr Under anaerobic conditions, the half-life is significantly longer, between 307 and 607 days. metu.edu.tr In water, the disappearance half-life in simulated sunlight is approximately 150 hours at pH 7. nih.gov However, this compound has been shown to be stable at pH 5 and 7 in water, with no degradation occurring under these conditions. metu.edu.tr
Here is a summary of this compound half-life variability:
| Environmental Compartment | Condition | Half-life (approx.) | Source |
| Soil | Photolysis | 69 days | metu.edu.tr |
| Soil | Aerobic | 90 - 152 days | metu.edu.tr |
| Soil | Anaerobic | 307 - 607 days | metu.edu.tr |
| Water | Simulated sunlight | 150 hours (pH 7) | nih.gov |
| Water | pH 5 and 7 | Stable (no degradation) | metu.edu.tr |
Note: Interactive table functionality is not supported in this format. The above is a static representation.
Mobility and Transport in Environmental Compartments
This compound's mobility in the environment is influenced by its properties and the characteristics of the environmental compartment. Its moderate aqueous solubility suggests a potential for mobility. herts.ac.uk
Leaching and Preferential Flow in Soil Systems
This compound is considered to have high mobility in soil due to its solubility in water, making it likely to reach surface and groundwater bodies. researchgate.netmetu.edu.trdeswater.com Studies have indicated a high leaching potential for this compound. researchgate.net
Leaching of pesticides, including this compound and its metabolites, can be significantly influenced by preferential flow pathways in soil, such as macropores, cracks, and clefts, particularly in certain soil types. iwaponline.com Preferential flow can rapidly transport newly applied pesticide residues through the topsoil to deeper layers, potentially bypassing interactions that would lead to sorption and degradation. iwaponline.comeuropa.eu In soils with a lack of preferential water flow, sorption and degradation processes are favored, leading to very low mobility of this compound within the soil profile. researchgate.net Lysimeter studies have also demonstrated the importance of topsoil in retaining DPC, the main metabolite, and simulated preferential flow scenarios showed different transport behavior compared to surface application. ub.eduacs.orgnih.gov
Occurrence and Distribution in Surface Water and Groundwater
This compound and its degradation products, primarily desphenyl-chloridazon and methyl-desphenyl-chloridazon, are frequently detected in surface water and groundwater acs.orgresearchgate.netresearchgate.net. These metabolites are considered mobile compounds due to their polarity and solubility, contributing to water pollution acs.orgresearchgate.net.
Studies have reported varying concentrations of this compound and its metabolites in European waters. This compound is frequently detectable in European surface waters at concentrations ranging from 0.01 to 4.34 μg/L, and at 0.67 μg/L in groundwater researchgate.netresearchgate.net. Desphenyl-chloridazon has been reported in concentrations from 0.01 to 24.0 μg/L researchgate.netresearchgate.net. Methyl-desphenyl-chloridazon has also been found in natural water at concentrations up to 6.1 μg/L acs.org.
European regulations set a maximum residue limit for single pesticide compounds in groundwater at 0.1 μg/L and 0.5 μg/L for the sum of all pesticides acs.orgresearchgate.net. However, concentrations of this compound in some areas of Europe have reached 3.5 μg/L, significantly exceeding the limit acs.orgresearchgate.net. The metabolites, particularly desphenyl-chloridazon, have been detected at concentrations substantially higher than the parent compound acs.orgrsc.org. Although desphenyl-chloridazon and methyl-desphenyl-chloridazon are not herbicidally active and are classified as non-relevant metabolites in some regions, their persistence and accumulation in water raise potential concerns acs.org.
The distribution of these metabolites in groundwater can be influenced by surface water-groundwater interactions. In areas dominated by recharge from agricultural fields or influenced by streams from intensely farmed catchments, higher concentrations of desphenyl-chloridazon and methyl-desphenyl-chloridazon have been observed nih.govresearchgate.net. Conversely, zones influenced by rivers from mountainous areas tend to have lower metabolite concentrations nih.govresearchgate.net. This highlights the role of land use and hydrological connectivity in the spatial distribution of this compound metabolites in groundwater nih.govresearchgate.net.
Here is a summary of reported concentrations:
| Compound | Matrix | Concentration Range (μg/L) | Source |
| This compound | Surface Water | 0.01 - 4.34 | researchgate.netresearchgate.net |
| This compound | Groundwater | 0.67 | researchgate.netresearchgate.net |
| Desphenyl-chloridazon | Surface/Groundwater | 0.01 - 24.0 | acs.orgresearchgate.netresearchgate.net |
| Methyl-desphenyl-chloridazon | Natural Water | Up to 6.1 | acs.org |
Adsorption and Desorption Processes in Soil
Sorption to soil particles is a crucial process influencing the mobility and fate of this compound in the environment mst.dk. It affects the amount of herbicide retained by the soil and the amount susceptible to runoff or leaching mst.dkresearchgate.net.
Sorption Mechanisms and Reversibility
Sorption mechanisms of chemicals in soils involve interactions between the chemical properties of the compound and the characteristics of soil surfaces, including mineral and organic matter components mdpi.com. These interactions can be physical or chemical in nature, including ionic bonding, hydrogen bonding, van der Waals forces, ligand exchange, charge transfer complexes, hydrophobic partitioning, covalent bonding, and sequestration mst.dk.
For this compound, adsorption is influenced by soil organic matter, cation exchange capacity, and the cation characteristics of the adsorbents tandfonline.com. Studies have shown that organic matter content is a highly significant factor influencing this compound adsorption in natural soils cambridge.orgcambridge.orgcapes.gov.br. Smectite content in the clay fraction also shows a significant correlation with this compound adsorption cambridge.orgcambridge.org. Clay content, excluding the smectite fraction, appears to have a relatively small effect cambridge.orgcambridge.org.
Adsorption isotherms for this compound on soil components like montmorillonite (B579905) and humic acid have been classified as L-type, indicating a moderate affinity and no strong competition from the solvent rsc.orgcambridge.org.
Desorption of this compound from soil can exhibit hysteretic behavior, meaning that the amount desorbed is less than the amount adsorbed at the same equilibrium concentration researchgate.net. This suggests that some of the adsorbed this compound may become less available for release over time, potentially due to irreversible or slowly reversible processes researchgate.net. The addition of biochar to soil has been shown to lead to strongly marked irreversible and hysteretic desorption of this compound researchgate.net.
Adsorption Capacity Studies on Environmental Matrices
Adsorption capacity studies quantify the amount of this compound that can be adsorbed by different soil types and components. The distribution coefficient (Kd) is often used to express the ratio of the herbicide adsorbed to soil to the amount remaining in the equilibrium solution tandfonline.com.
Research on 18 natural soil samples showed a highly significant correlation between the distribution coefficient (Kd) and organic matter content, particularly in soils with organic matter content greater than 2% cambridge.orgcambridge.orgcapes.gov.br. In these soils, organic matter content accounted for a significant portion of the variance in adsorption cambridge.orgcambridge.org.
Studies on modified environmental matrices like heat-treated kerolite have shown increased adsorption capacity for this compound tandfonline.com. For instance, kerolite heated at 600°C showed a significantly higher adsorption capacity (Kf value of 2253 mg kg⁻¹) compared to acid-treated kerolite (Kf value of 184.7 mg kg⁻¹) tandfonline.com. Graphene oxide has also demonstrated a high adsorption capacity for this compound, with a maximum capacity of 67 g kg⁻¹, comparable to activated carbon acs.org. Adsorption on graphene oxide is mainly attributed to hydrophobic interaction and hydrogen bonding acs.org.
The addition of biochar to agricultural soils has been shown to dramatically increase their adsorption capacity for this compound researchgate.net. For a clay loam soil, the Freundlich adsorption capacity (Kf) increased from 6.6 L/kg in the absence of biochar to 28 L/kg with 1% biochar amendment and to 87.7 L/kg with 3% biochar amendment researchgate.net. Similarly, for a loam silt soil, Kf increased from 1.5 L/kg to 43 L/kg and 168.8 L/kg with 1% and 3% biochar amendment, respectively researchgate.net. This increased adsorption with biochar amendment is also associated with increased nonlinearity of this compound adsorption researchgate.net. However, the effect of biochar on the sorption of the neutral polar metabolite methyl-desphenyl-chloridazon appeared to be more related to the increased soil organic carbon content than to a preferred sorption to biochar itself nih.gov.
Here is a summary of adsorption capacity (Kf) values from a study on biochar-amended soils:
| Soil Type | Biochar Amendment (%) | Freundlich Kf (L/kg) |
| Clay Loam | 0 | 6.6 |
| Clay Loam | 1 | 28 |
| Clay Loam | 3 | 87.7 |
| Loam Silt | 0 | 1.5 |
| Loam Silt | 1 | 43 |
| Loam Silt | 3 | 168.8 |
Source: Data extracted from researchgate.net
Environmental Fate Modeling and Simulation
Predictive environmental fate models are valuable tools for estimating the movement and transformation of pesticides in the environment, including this compound.
Application of Predictive Environmental Fate Models
Several environmental fate models are used to simulate the behavior of pesticides in soil and water, including PEARL, GLEAMS, MACRO, PELMO, and PRZM herts.ac.ukfrontiersin.orgresearchgate.netcirad.frborenv.netresearchgate.net. These models are used in regulatory risk assessment processes, such as in the European Union frontiersin.orgresearchgate.netresearchgate.net.
Studies have applied models like PEARL to track the fate of this compound and its transformation products in lysimeter experiments researchgate.netfrontiersin.orgresearchgate.net. PEARL has been successfully used to simulate water fluxes, but challenges have been encountered in accurately fitting pesticide residues, with some simulations failing to reproduce the early breakthrough of the parent compound and desphenyl-chloridazon researchgate.netfrontiersin.orgresearchgate.net.
Comparisons of different pesticide fate models, such as PEARL, PELMO, and MACRO, have been carried out for pesticides like this compound and their metabolites to evaluate their performance under specific soil and hydrological conditions science.gov.
Challenges in Simulating Pesticide Transformation Products and Transport
Despite the application of environmental fate models, challenges exist in accurately simulating the behavior of pesticide transformation products and their transport herts.ac.ukfrontiersin.orgresearchgate.netresearchgate.net. One major challenge is the accurate representation of substance transport, particularly the simulation of preferential flow in soil, which is often missing in models and can lead to discrepancies between simulated and measured concentrations researchgate.netfrontiersin.orgresearchgate.netresearchgate.netdntb.gov.ua.
Models also differ in their process complexity regarding the formation rate and pathways of transformation products frontiersin.orgresearchgate.netresearchgate.net. Accurately predicting the formation and subsequent transport of the large number of transformation products that can form in the environment is complex researchgate.netacs.org. While some models can simulate the formation of transformation products in different compartments, updating models to reflect the current understanding of complex transformation schemes is suggested researchgate.net.
Parameterization of Transformation and Transport Modules in Models
Parameterization of environmental fate models for this compound involves defining key processes such as transformation (degradation) and transport (sorption, leaching, volatilization). These parameters dictate how the compound moves and breaks down in different environmental compartments like soil and water.
Transformation:
This compound undergoes transformation in the environment, leading to the formation of metabolites, notably desphenyl-chloridazon and methyl-desphenyl-chloridazon. researchgate.netacs.org Studies indicate that this compound can degrade relatively rapidly in some contexts, while its metabolites can be more persistent. researchgate.netacs.org
Kinetic models are used to describe the rate of transformation. For instance, in advanced oxidation processes like Fenton and photo-Fenton, the degradation kinetics of this compound have been observed to follow models such as the Behnajady–Modirdhahla–Ghanbery (BMG) kinetic model or pseudo-first-order kinetics under specific conditions. deswater.commetu.edu.trresearchgate.netresearchgate.net
In soil, the degradation rate of this compound can be influenced by factors such as the presence of adjuvants. plantprotection.pl Laboratory studies have shown that the addition of oil and surfactant adjuvants can slow down the degradation of this compound, increasing its DT50 (the time required for 50% degradation). plantprotection.pl For example, DT50 values for this compound alone were around 43 days, while mixtures with oil and surfactant adjuvants resulted in DT50 values approximately 8–14 days higher. plantprotection.pl
Biodegradation is generally considered not to be a significant environmental fate process for this compound in soil, with aerobic biodegradation half-lives reported up to 152 days. metu.edu.trnih.gov However, it biodegrades into polar and water-soluble metabolites. metu.edu.tr Photolysis on soil has been reported with a half-life of 69 days. nih.gov this compound is also reported to be stable to hydrolysis at pH 5, 7, and 9. nih.gov
Transport:
Transport parameters determine the mobility and distribution of this compound in the environment. Key transport processes include sorption to soil and sediment, leaching through the soil profile, and volatilization.
Sorption is a critical process influencing this compound's mobility in soil. The distribution coefficient (Kd) and the organic carbon-water (B12546825) partitioning coefficient (Koc) are commonly used parameters to quantify sorption. Reported Koc values for this compound range from 33 to 380, suggesting very high to high mobility in soil according to some classification schemes. nih.govnih.gov However, studies have shown that this compound does not readily leach through various soil types, including clay, clay loam, sandy loam, sandy clay, and loam soil. nih.gov
Research on the adsorption of this compound by soils indicates a significant correlation between the distribution coefficient (Kd) and organic matter content, particularly in soils with organic matter content above 2%. cambridge.org Organic matter content can account for a large percentage of the variance in adsorption. cambridge.org Smectite content in the clay fraction can also significantly influence adsorption in soils containing this mineral. cambridge.org
Volatilization from moist soil and water surfaces is not expected to be a significant fate process for this compound, based on its estimated Henry's Law constant. nih.gov
Modeling Approaches and Parameterization Challenges:
Environmental fate models, such as PEARL, PELMO, and others, are used to simulate the transport and transformation of pesticides like this compound in soil and water systems. researchgate.netfrontiersin.orgresearchgate.netfrontiersin.orgscience.gov These models require the parameterization of processes like water flow, solute transport, sorption, and degradation. science.govopenagrar.de
A lysimeter experiment tracking the fate of this compound and its metabolites (desphenyl-chloridazon and methyl-desphenyl-chloridazon) demonstrated the use of the PEARL model to simulate transport through the soil profile. researchgate.net While the model showed adequate results for simulating metabolite leaching rates, the correlation for the parent compound, this compound, was rather poor. researchgate.net This highlights potential challenges in accurately parameterizing models for both the parent compound and its transformation products. frontiersin.orgresearchgate.net
Parameterization of transformation product fate modules is often difficult due to a lack of studies investigating their specific environmental fate characteristics like transformation kinetics or adsorption. frontiersin.org This scarcity of data makes it challenging to derive parameter ranges for model calibration from existing literature. frontiersin.org
Models often simplify transformation pathways, sometimes lumping different dissipation routes into a single first-order rate. frontiersin.orgeuropa.eu The effect of environmental conditions like temperature and moisture on transformation rates is also incorporated into models, although the parameterization of these relationships can involve uncertainties. openagrar.deeuropa.eu
Sorption parameters, such as Kd or Koc, are crucial inputs for transport modules. openagrar.de While these can be estimated from laboratory studies or literature, the uncertainty in these estimates can impact the accuracy of predicted concentrations in the liquid phase in soil. wur.nl Furthermore, the assumption of instantaneous sorption equilibrium in some models may not always reflect real-world conditions, as slow sorption equilibration can occur over time, affecting the bioavailability and transport of residues. wur.nl
The accuracy of model predictions is sensitive to the accurate determination of parameters like diffusion and sorption coefficients, particularly in river water quality models simulating pesticide fate in water and sediment. ulaval.ca
The development of integrated models that combine quantitative structure-property relationship (QSPR) models for predicting fate characteristics, transformation pathway prediction models, and environmental fate models is suggested to improve the comprehensive assessment of pesticide fate, including their transformation products. researchgate.netfrontiersin.orgresearchgate.netresearchgate.net
Data Tables:
Here's a summary of some reported parameter values and findings:
| Parameter | Value / Finding | Environmental Compartment | Source |
| Aerobic Biodegradation Half-life | Up to 152 days (suggests not important in soil) | Soil | metu.edu.trnih.gov |
| Anaerobic Metabolism Half-life | 307-607 days (depending on soil texture) | Soil | metu.edu.tr |
| Photolysis Half-life | 69 days | Soil | nih.gov |
| Hydrolysis Stability | Stable at pH 5, 7, and 9 | Water | nih.gov |
| Koc Range | 33 - 380 (suggests very high to high mobility) | Soil | nih.govnih.gov |
| Volatilization | Not expected to be important from moist soil or water (based on Henry's Law) | Soil, Water | nih.gov |
| Sorption (Kd) Correlation | Highly significant correlation with organic matter content (>2%) | Soil | cambridge.org |
| Sorption (Kd) Influence | Significant correlation with smectite content | Soil | cambridge.org |
| Fenton/Photo-Fenton Kinetics | Follows BMG or pseudo-first-order kinetics under optimal conditions | Water | deswater.commetu.edu.trresearchgate.netresearchgate.net |
| Degradation with Adjuvants | Oil and surfactant adjuvants slowed degradation (DT50 increased by 8-14 days) | Soil | plantprotection.pl |
Detailed Research Findings:
Lysimeter studies have shown that this compound degrades rapidly to desphenyl-chloridazon and methyl-desphenyl-chloridazon, and these metabolites can be present in leachate and soil for extended periods, indicating continuous downward migration and degradation. researchgate.net
Modeling transport with PEARL in a lysimeter study yielded adequate results for metabolite leaching but poor correlation for the parent this compound, suggesting complexities in simulating the fate of the parent compound. researchgate.net
The mobility of this compound in soil is strongly influenced by organic matter content and smectite content. cambridge.org
Advanced oxidation processes demonstrate that this compound degradation kinetics can be described by specific models like BMG or pseudo-first-order kinetics, depending on the process and conditions. deswater.commetu.edu.trresearchgate.netresearchgate.net
The presence of certain adjuvants can reduce the degradation rate of this compound in soil. plantprotection.pl
Challenges in modeling pesticide fate, including this compound, stem from the variability of parameters under changing environmental conditions and the difficulty in obtaining comprehensive fate characteristics for transformation products. frontiersin.orgeuropa.eu
Accurate determination of sorption and diffusion coefficients is particularly important for modeling pesticide concentrations in surface water and sediment. ulaval.ca
Ecotoxicological Implications of Chloridazon
Ecotoxicity to Aquatic Organisms
Chloridazon is considered moderately toxic to aquatic organisms researchgate.net. Aquatic toxicity testing typically involves evaluating effects on organisms representing different trophic levels, including fish (vertebrates), crustaceans like Daphnia (invertebrates), and algae (plants) chemsafetypro.commdpi.com.
Chronic and Acute Ecotoxicity to Fish, Daphnia, and Algae
Acute toxicity studies for fish have been conducted with this compound. For instance, studies satisfying EPA test guidelines for avian acute oral toxicity and avian dietary toxicity demonstrated a 96-hour LC50 value of 88.7 mg a.i./L for bluegill sunfish and >32 but <46 mg ai/L for rainbow trout nih.gov. These values categorize pyrazon as slightly toxic to freshwater fish on an acute basis nih.gov. Algae appear to be more sensitive to this compound, with a 72-hour EC50 for Pseudokirchneriella subcapitata reported as 0.6 mg/L researchgate.net.
Chronic toxicity studies are crucial for understanding long-term effects on aquatic organisms. While acute toxicity data for fish and Daphnia are more widely available, chronic effects studies are scarcer mdpi.com. Chronic toxicity data for aquatic ecosystems are often based on chronic toxicities for fish and invertebrates, and acute toxicities for nonvascular (algae) and vascular aquatic plants usda.govusda.gov. The lowest toxicity value within each biological group is typically used in determining the toxicity value for the aquatic ecosystem usda.gov.
| Organism | Endpoint | Value (mg/L) | Duration | Citation |
|---|---|---|---|---|
| Oncorhynchus mykiss | 96 h LC50 | 41.3 | 96 hours | researchgate.net |
| Bluegill sunfish | 96 h LC50 | 88.7 | 96 hours | nih.gov |
| Rainbow trout | 96 h LC50 | >32 but <46 | 96 hours | nih.gov |
| Pseudokirchneriella subcapitata | 72 h EC50 | 0.6 | 72 hours | researchgate.net |
Sublethal Effects on Aquatic Invertebrates (e.g., locomotion parameters in signal crayfish)
Studies have investigated the sublethal effects of this compound and its degradation product, this compound-desphenyl, on aquatic invertebrates. Chronic exposure of adult signal crayfish (Pacifastacus leniusculus) to environmentally relevant concentrations of this compound (0.45 µg/L and 2.7 µg/L) and this compound-desphenyl (0.45 µg/L and 2.7 µg/L) for 30 days showed harmful effects researchgate.net. While locomotion patterns did not vary significantly among groups, crayfish exposed to this compound at both concentrations showed significantly higher activity of certain antioxidant enzymes (CAT and GSH) in the hepatopancreas and gill compared to controls researchgate.net. Exposure to 2.7 µg/L this compound was associated with significantly higher levels of glucose, lactate, ALT, and AST in the haemolymph researchgate.net. This compound-desphenyl exposure at both tested concentrations also caused significantly higher levels of these parameters in haemolymph, as well as lipid peroxidation levels in the hepatopancreas and antioxidant enzyme activity in the hepatopancreas and gill researchgate.net. Histopathological alterations, including focal dilatation of tubules, increased fibrillar cells, and haemocyte infiltration, were observed with 2.7 µg/L this compound and both this compound-desphenyl exposures researchgate.net. A 15-day recovery period was insufficient to restore normal physiological parameters in the exposed crayfish researchgate.net.
Environmentally relevant concentrations of pesticides can have acute effects on organisms like Daphnia magna and Hyalella azteca, while other species, such as snails and copepods, may exhibit chronic sublethal responses with more pronounced lag times nih.gov. Some studies indicate that short-term exposure to concentrations significantly lower than those causing acute mortality can lead to long-term effects on aquatic invertebrates oup.com. Herbicides can negatively interfere with the growth, behavior, reproductive potential, and population dynamics of zooplankton aura-international.org. Interestingly, the metabolite desphenyl-chloridazon has been reported to be more persistent and more toxic to aquatic planktons than this compound aura-international.org.
Ecotoxicity to Terrestrial Organisms (e.g., birds, mammals)
Terrestrial ecotoxicity assessments for pesticides often consider effects on organisms such as earthworms, honeybees, birds, and mammals rivm.nl. For birds and mammals, toxicity data are generally available, although they often consist of EC50 values derived from short-term toxicity experiments rivm.nl.
Studies submitted by the registrant for this compound satisfy EPA test guidelines for avian acute oral toxicity and avian dietary toxicity nih.gov. An oral study with bobwhite quail yielded an oral LD50 of >2,000 mg a.i./kg body weight and an acute oral NOAEL > 1000 mg ai/kg body weight nih.gov. Dietary studies with mallard duck and bobwhite quail showed an LC50 of > 5000 ppm diet for bobwhite quail nih.gov. Based on these values, pyrazon is categorized as having low acute toxicity via the oral route for mammals epa.govnih.gov. In longer-term mammalian studies, reduced body weight associated with reduced food consumption appears to be the most significant effect epa.govnih.gov. The screening level assessment for terrestrial organisms resulted in exceedances of the EPA's endangered species acute Levels of Concern (LOC) for birds and mammals epa.gov.
| Organism | Endpoint | Value | Citation |
|---|---|---|---|
| Bobwhite quail | Acute Oral LD50 | >2,000 mg a.i./kg body weight | nih.gov |
| Bobwhite quail | Acute Oral NOAEL | >1000 mg ai/kg body weight | nih.gov |
| Bobwhite quail | Dietary LC50 | > 5000 ppm diet | nih.gov |
| Mallard duck | Dietary LC50 | > 5000 ppm diet | nih.gov |
Ecological Risk Assessment Frameworks and Methodologies
Ecological Risk Assessment (ERA) is a process for evaluating the potential adverse effects of human activities, such as the release of chemicals, on the environment epa.gov. It involves assessing risks to various levels of biological organization, including individuals, populations, communities, and ecosystems epa.gov. ERA methodology has evolved from that used for human health risk assessment but is distinct in its focus on populations and communities rather than individuals epa.goveuropa.eu.
Pesticide Risk Assessment Methodologies and Peer Review Processes
Pesticide risk assessment is a complex process that involves evaluating potential exposure and effects on various organisms mdpi.com. Methodologies encompass assessing exposure in air, soil, and water mdpi.com. Risk assessment frameworks typically involve steps such as problem formulation, exposure assessment, effects assessment (hazard identification and dose-response assessment), and risk characterization europa.eu.
Peer review is an integral part of the pesticide risk assessment process nih.govca.govepa.gov. For instance, the EPA's Ecological Committee on FIFRA Risk Assessment Methods (ECOFRAM) has involved peer input workshops to refine methodologies epa.gov. Regulatory bodies like the California Department of Pesticide Regulation (DPR) and the Office of Environmental Health Hazard Assessment (OEHHA) also incorporate peer review into their risk assessment processes nih.govca.gov. OEHHA, for example, conducts peer reviews of risk and exposure assessments prepared by DPR and reviews protocols for human pesticide exposure studies ca.gov. The goal of systematic review principles in risk assessment is to provide an objective analysis through a transparent and standardized approach nih.gov.
Advanced computational models, remote sensing, and GIS have become valuable tools for evaluating pesticide exposure risks mdpi.com. Models like SYNOPS-WEB are used in the European Union for assessing pesticide risk under realistic usage rates and environmental conditions, evaluating potential contamination of surface water bodies and the risk of leaching into groundwater mdpi.com.
Derivation and Application of Aquatic Risk Indicators
Aquatic risk indicators are used to represent the potential risk posed by pesticides to aquatic ecosystems usda.gov. These indicators are often based on the ratio of estimated pesticide concentrations in water to "safe" concentrations or toxicity thresholds usda.govusda.gov. For aquatic ecosystems, risk indicators are typically based on chronic toxicities for fish and invertebrates, and acute toxicities for nonvascular and vascular aquatic plants usda.govusda.gov. The lowest toxicity value within each biological group is often used to determine the toxicity value for the aquatic ecosystem usda.gov.
Methodologies for deriving aquatic life criteria for pesticides involve using single-species toxicity data, often employing statistical extrapolation procedures or empirically based assessment factors nih.gov. Assessment factor methods are generally conservative, aiming to minimize the probability of underestimating risk nih.gov. The derivation of criteria may also utilize entire data sets, allowing for the derivation of confidence limits nih.gov. Mesocosm studies, which offer more ecological realism than laboratory studies, can also be used to inform or evaluate aquatic life criteria epa.gov.
Pesticide risk indicators can be developed to represent risk at the edge-of-the-field for surface water usda.gov. The Aquatic Risk Factor (ARF) is one such indicator, calculated as the ratio of the mean annual pesticide concentration to the toxicity threshold usda.gov. These indicators help in estimating the relative risk for individual pesticides usda.gov.
Comparative Ecotoxicity of Parent Compound Versus Transformation Products
The environmental degradation of this compound yields several transformation products, with the most frequently detected and studied being desphenyl-chloridazon (also known as this compound-desphenyl or this compound Metabolite B) and methyl-desphenyl-chloridazon (also known as this compound-methyl-desphenyl or this compound Metabolite B-1) acs.orgeurl-pesticides.eunih.gov. These transformation products are often more mobile and persistent in the aquatic environment than the parent compound acs.orgresearchgate.netanses.fr. Studies have investigated the comparative ecotoxicity of this compound and these key metabolites to understand the potential environmental risks posed by their presence.
Research indicates that while this compound itself shows moderate to low ecotoxicity to most species, its transformation products can exhibit different ecotoxicological profiles herts.ac.uk. For instance, studies on the signal crayfish Pacifastacus leniusculus exposed to environmentally relevant concentrations of this compound and this compound-desphenyl revealed distinct effects nih.govresearchgate.net. Both compounds induced biochemical changes, including significantly higher levels of glucose, lactate, alanine (B10760859) aminotransferase (ALT), and aspartate aminotransferase (AST) in the haemolymph compared to controls nih.govresearchgate.net. Additionally, both this compound and this compound-desphenyl led to significantly higher catalase (CAT) activity and glutathione (B108866) (GSH) levels in the hepatopancreas and gills, indicative of oxidative stress responses nih.govresearchgate.net. This compound-desphenyl exposure also resulted in increased lipid peroxidation (TBARS) levels in the hepatopancreas nih.govresearchgate.net. These findings suggest that the transformation product, this compound-desphenyl, can induce oxidative stress and affect metabolic parameters in aquatic organisms, potentially to a greater extent or through different pathways than the parent compound at similar concentrations.
While comprehensive comparative ecotoxicity data across a wide range of species for all transformation products are still being compiled and assessed, the available research highlights the importance of considering the toxicity of transformation products in environmental risk assessments researchgate.net. The persistence and widespread occurrence of metabolites like desphenyl-chloridazon in water sources, sometimes at concentrations exceeding those of the parent compound and regulatory limits, underscore the need to understand their specific ecotoxicological impacts acs.orgeurl-pesticides.euresearchgate.netanses.fr.
Further detailed research findings comparing the ecotoxicity of this compound and its transformation products to various aquatic and terrestrial organisms are crucial for a complete understanding of their environmental impact.
Here is a summary of some comparative findings:
| Compound | Organism Affected | Observed Effects | Source |
| This compound | Pacifastacus leniusculus | Increased CAT activity, GSH levels, GLU, LACT, ALT, AST in haemolymph (at higher conc.) | nih.govresearchgate.net |
| This compound-desphenyl | Pacifastacus leniusculus | Increased CAT activity, GSH levels, GLU, LACT, ALT, AST, NH3, Ca in haemolymph, lipid peroxidation | nih.govresearchgate.net |
| This compound-methyl-desphenyl | (Limited data available) | Detected in surface water researchgate.net | researchgate.net |
Biochemical and Physiological Mechanisms of Chloridazon Action
Inhibition of Photosynthesis and Hill Reaction
A primary mechanism of action for Chloridazon is the inhibition of photosynthesis, specifically by blocking electron transport through Photosystem II (PSII) and inhibiting the Hill reaction d-nb.infoherbiguide.com.au. The Hill reaction, a part of the light-dependent reactions of photosynthesis, involves the transfer of electrons from water to an electron acceptor, resulting in the production of oxygen weber.edu. Herbicides like this compound interfere with this electron flow weber.eduableweb.org. By inhibiting electron transport in PSII, this compound disrupts the plant's ability to convert light energy into chemical energy necessary for growth and survival ableweb.org.
Interference with Carotenoid Biosynthesis
This compound also interferes with the biosynthesis of carotenoids nih.gov. Carotenoids are essential pigments in plants that play crucial roles in photosynthesis, including light harvesting and photoprotection by quenching excess energy and preventing the formation of damaging reactive oxygen species frontiersin.org. Inhibition of carotenoid synthesis can lead to the accumulation of chlorophyll (B73375) precursors and subsequent photooxidative damage under light conditions nih.govnih.gov. Herbicides that inhibit carotenoid biosynthesis are known as bleaching herbicides due to the resulting loss of pigments csic.es.
Photodestruction of Chlorophyll
The interference with carotenoid biosynthesis and the disruption of electron transport in photosynthesis can lead to the photodestruction of chlorophyll nih.gov. Without the protective function of carotenoids and with impaired energy dissipation pathways, excess light energy can lead to the formation of reactive oxygen species that damage chlorophyll molecules nih.gov. This destruction of chlorophyll further impairs the plant's ability to photosynthesize, contributing to its demise nih.gov.
Mechanisms of Differential Sensitivity in Plant Species
The sensitivity of different plant species to this compound can vary nih.govareeo.ac.irmdpi.com. This differential sensitivity is often attributed to the plant's ability to metabolize or otherwise process the herbicide wsl.chagriculturejournals.cz.
Transformation to Less Toxic Metabolites in Resistant Species
Resistant plant species, such as beets, possess the ability to transform the parent this compound compound into less toxic metabolites within their leaves nih.govnih.gov. This metabolic transformation effectively reduces the concentration of the active herbicide at the site of action, mitigating its inhibitory effects on photosynthesis and other processes nih.govwsl.ch. Sensitive species, in contrast, lack this capacity for efficient detoxification nih.govnih.gov. Studies have identified metabolites such as desphenyl-chloridazon and methyl-desphenyl-chloridazon, which can be found in the environment and are considered transformation products of this compound slu.sescbt.com.
Herbicide Resistance to Chloridazon
Mechanisms of Resistance Evolution
Herbicide resistance in plants can arise through various mechanisms, broadly categorized into target-site resistance (TSR) and non-target-site resistance (NTSR). croplife.org.augrowiwm.orgpesticidestewardship.orgfarmpep.net
Target-Site Resistance (TSR) Mechanisms
Target-site resistance involves alterations to the specific protein or enzyme within the plant that the herbicide binds to or inhibits. croplife.org.aupesticidestewardship.orgfarmpep.net For PSII inhibitors like chloridazon, TSR typically involves a change in the D1 protein within the photosystem II complex, which is the herbicide's binding site. pesticidestewardship.orgfrontiersin.org This alteration reduces or prevents the herbicide from binding effectively, rendering it unable to disrupt the photosynthetic pathway. croplife.org.aupesticidestewardship.orgfarmpep.net TSR is often conferred by single gene mutations. nih.gov While resistance to Group 5 PSII inhibitors due to target-site mutations is common, resistance to Group 6 herbicides like this compound specifically linked to target-site alterations in the D1 protein has also been reported in certain weed species. croplife.org.aufrontiersin.orgweedscience.org
Non-Target-Site Resistance (NTSR) Mechanisms (e.g., enhanced metabolism, reduced translocation)
Non-target-site resistance mechanisms involve processes that reduce the amount of active herbicide reaching the target site or mitigate its effects through means other than altering the target protein. croplife.org.augrowiwm.orgpesticidestewardship.orgnih.govresearchgate.net These mechanisms are often more complex and can involve multiple genes. farmpep.netresearchgate.net
Key NTSR mechanisms include:
Enhanced Metabolism: This is a prevalent NTSR mechanism where resistant plants can rapidly detoxify the herbicide into less toxic or inactive compounds before it reaches the target site in lethal concentrations. growiwm.orgpesticidestewardship.orgnih.govresearchgate.netgoogle.com This process often involves enzymes such as cytochrome P450 monooxygenases, glutathione (B108866) S-transferases (GSTs), and glycosyltransferases. researchgate.net While enhanced metabolism is a significant mechanism for resistance to various herbicides, its specific role and the metabolic pathways involved in conferring resistance to this compound in weed species require detailed investigation.
Reduced Translocation: In some resistant weed biotypes, the movement of the herbicide from the site of uptake (e.g., leaves or roots) to the target site is reduced. nih.govresearchgate.netscielo.br This can be due to altered transport proteins, sequestration of the herbicide in vacuoles or other cellular compartments, or reduced absorption. pesticidestewardship.orgfrontiersin.orgnih.govscielo.br Reduced translocation prevents a lethal dose of the herbicide from accumulating at the PSII complex. frontiersin.org
Sequestration: This involves the isolation of the herbicide within specific plant tissues or cellular compartments, such as vacuoles or the cell wall, preventing it from interacting with the target site. pesticidestewardship.orgnih.govscielo.br
NTSR mechanisms, particularly enhanced metabolism, can sometimes confer cross-resistance to herbicides with different modes of action. growiwm.orgnih.govresearchgate.net
Factors Influencing Resistance Development (e.g., selective pressure, genetic diversity)
Several factors influence the rate and likelihood of herbicide resistance developing within a weed population. These factors interact to increase the selection pressure favoring resistant individuals. croplife.org.auweedscience.orgcroplife.org.auarizona.eduepa.gov
Selective Pressure: The intensity and frequency of herbicide application exert strong selective pressure. croplife.org.auweedscience.orgcroplife.org.auarizona.eduepa.gov Repeated and continuous use of herbicides with the same mode of action, including this compound, eliminates susceptible individuals, allowing naturally occurring resistant biotypes to survive, reproduce, and increase in frequency within the population. croplife.org.auweedscience.orgcroplife.org.auarizona.eduhracglobal.com Higher application rates that control a larger proportion of the weed population can initially seem effective but also increase the selection pressure on the remaining resistant individuals. croplife.org.aucroplife.org.au Conversely, using inadequate rates that allow some susceptible weeds to survive can also contribute to the development of resistance over time by not effectively controlling the population. croplife.org.aucroplife.org.au
Frequency of Use: The more often a herbicide or herbicides from the same mode of action group are used, the higher the risk of resistance developing. croplife.org.auweedscience.orgcroplife.org.auepa.govcroplife.org.au Continuous reliance on this compound or other PSII inhibitors in a cropping system accelerates the selection for resistant biotypes. croplife.org.auweedscience.org
Genetic Diversity: Weed populations naturally possess genetic diversity, meaning there are individuals with varying levels of susceptibility to herbicides even before exposure. weedscience.orgcroplife.org.auarizona.eduhracglobal.comnumberanalytics.com Populations with higher genetic diversity are more likely to contain individuals with pre-existing resistance traits, whether TSR or NTSR mechanisms. weedscience.orgcroplife.org.aucroplife.org.aucabidigitallibrary.orgplos.org When a herbicide is applied, these resistant individuals are selected, and their genes become more prevalent in subsequent generations. weedscience.orgcroplife.org.auarizona.eduhracglobal.com
Weed Biology and Density: The biological characteristics of weed species also play a role. croplife.org.auweedscience.orgcroplife.org.au Weed species that produce large numbers of seeds and have a short seed bank life can evolve resistance more quickly because selection pressure is applied to multiple generations in a shorter timeframe. croplife.org.auweedscience.orgcroplife.org.au Higher weed densities also increase the probability of resistant individuals being present in the population. weedscience.orgcroplife.org.au
Crop Production System: Agricultural practices, such as monoculture and reduced tillage, can also increase selective pressure by relying heavily on herbicides for weed control. arizona.eduinsidecotton.com
Implications for Weed Management Strategies
The development of herbicide resistance, including resistance to this compound, has significant implications for weed management. fao.org It can lead to control failures, increased weed populations, and economic losses due to reduced crop yields and the need for alternative, potentially more costly, control methods. fao.orgahdb.org.uk
To mitigate the impact of resistance and ensure sustainable weed control, integrated weed management (IWM) approaches are crucial. croplife.org.aucroplife.org.auinsidecotton.comfao.orgbayer.comgrowiwm.org IWM involves combining multiple weed control tactics to reduce reliance on a single method and minimize selection pressure. croplife.org.aucroplife.org.aufao.orgbayer.comgrowiwm.org
Key components of IWM for managing or preventing this compound resistance include:
Herbicide Rotation and Mixtures: Rotating herbicides with different modes of action is essential to prevent the continuous selection of biotypes resistant to a single herbicide group. croplife.org.aucroplife.org.augrowiwm.org Using tank mixtures or pre-packaged mixtures of herbicides with different modes of action can also help control weeds that may be resistant to one of the components and reduce the likelihood of resistance evolving to either herbicide alone. croplife.org.aulm.lt When using PSII inhibitors like this compound, it is important to rotate with or mix with herbicides from other HRAC groups. croplife.org.auherbiguide.com.au
Cultural Control Methods: Implementing cultural practices that promote crop competitiveness and suppress weed growth can reduce the reliance on herbicides. arizona.eduinsidecotton.comgrowiwm.org Examples include:
Crop rotation: Rotating crops with different life cycles and management practices can disrupt weed cycles and prevent the build-up of resistant populations. arizona.edugrowiwm.org
Optimizing planting density and row spacing: A dense crop canopy can shade out weeds and reduce their growth.
Using competitive crop varieties.
Mechanical and Physical Control Methods: Incorporating non-chemical control methods, such as tillage, manual weeding, and other physical methods, can help control weed escapes and reduce the seed bank, thereby lowering the selection pressure from herbicides. insidecotton.comgrowiwm.orgresearchgate.net
Monitoring and Early Detection: Regularly monitoring fields for weed escapes and identifying potential resistance issues early is vital for implementing timely management strategies. insidecotton.com Confirmation of resistance mechanisms can inform the selection of alternative control methods.
Preventing Seed Set: Preventing resistant weeds from setting and shedding viable seeds is critical to limit the spread of resistance within and across fields. croplife.org.au
Implementing a diverse range of weed management strategies within an IWM framework is key to delaying the evolution of herbicide resistance and maintaining the effectiveness of herbicides like this compound for as long as possible. croplife.org.aucroplife.org.aubayer.comgrowiwm.org
Remediation and Degradation Technologies for Chloridazon
Advanced Oxidation Processes (AOPs)
Advanced Oxidation Processes are treatment methods that rely on the generation of highly reactive hydroxyl radicals (•OH) to degrade organic pollutants. deswater.com These processes have been identified as among the most efficient for treating wastewater containing pesticides. deswater.com Several AOPs, including Fenton, photo-Fenton, and UV/H2O2, have been investigated for the degradation of Chloridazon. metu.edu.trmetu.edu.tr
The Fenton (Fe(II)/H₂O₂) and photo-Fenton (UV/Fe(II)/H₂O₂) processes are effective methods for removing this compound from water. researchgate.net Under optimal conditions, the Fenton process can achieve complete degradation of this compound within 60 minutes, while the photo-Fenton process can achieve the same result in just 20 minutes. deswater.comresearchgate.net The photo-Fenton process benefits from the additional formation of hydroxyl radicals through the photolysis of Fe(III) complex ions, accelerating the oxidation of organic compounds. deswater.com
The efficiency of both Fenton and photo-Fenton processes is highly dependent on operational parameters. Studies have identified optimal conditions for maximizing this compound removal. researchgate.net
For the Fenton process , the optimal parameters were found to be a pH of 3, a temperature of 20°C, an Fe(II) concentration of 7.5 mg/L, and a hydrogen peroxide (H₂O₂) concentration of 50 mg/L for an initial this compound concentration of 40 mg/L. metu.edu.trresearchgate.net
For the photo-Fenton process , the optimal conditions were a pH of 3, a temperature of 20°C, an Fe(II) concentration of 5 mg/L, and an H₂O₂ concentration of 50 mg/L for a higher initial this compound concentration of 60 mg/L. metu.edu.trresearchgate.net
The pH is a critical factor, with the highest degradation rate for both processes observed at a pH of 3. researchgate.net Temperature also influences the reaction, with higher temperatures generally increasing the initial degradation rate. deswater.com However, considering operating costs, room temperature (20°C–25°C) is often preferred. deswater.com
Optimal Conditions for this compound Removal by Fenton and Photo-Fenton Processes
| Parameter | Fenton Process | Photo-Fenton Process |
|---|---|---|
| pH | 3 | 3 |
| Temperature (°C) | 20 | 20 |
| Fe(II) Concentration (mg/L) | 7.5 | 5 |
| H₂O₂ Concentration (mg/L) | 50 | 50 |
| Initial this compound (mg/L) | 40 | 60 |
| Time for Complete Removal | 60 minutes | 20 minutes |
The degradation of this compound by Fenton and photo-Fenton processes has been analyzed using various kinetic models. researchgate.netresearchgate.net While the degradation can be assessed with pseudo-first-order kinetics, studies have shown that the Behnajady–Modirdhahla–Ghanbery (BMG) kinetic model provides a much better fit to the experimental data for both processes. metu.edu.trresearchgate.netresearchgate.net The BMG model has been successfully applied in other studies to describe pesticide and dye removal using the Fenton process. researchgate.net
The UV/H₂O₂ process is another AOP investigated for this compound degradation. metu.edu.trmetu.edu.tr This method can achieve complete removal of the herbicide within one hour under optimal conditions. metu.edu.trmetu.edu.tr The optimal conditions for the UV/H₂O₂ process were identified as a pH of 3, a temperature of 20°C, an H₂O₂ concentration of 20 mg/L, and an initial this compound concentration of 20 mg/L. metu.edu.trmetu.edu.tr In contrast to the Fenton-based processes, the reaction kinetics of this compound degradation via the UV/H₂O₂ process were found to follow a pseudo-first-order kinetic model. metu.edu.trmetu.edu.tr
The degradation of this compound through AOPs leads to the formation of several intermediate by-products. metu.edu.trresearchgate.net Analysis using liquid chromatography-mass spectrometry (LC/MS/MS) has identified key transformation products. deswater.com The primary identified by-products from the Fenton, photo-Fenton, and UV/H₂O₂ degradation of this compound are Desphenyl this compound, Pyridazine-3,4,5-trione, Oxaluric acid, and 5-hydroxyhydantion. metu.edu.trresearchgate.netresearchgate.net The identification of these intermediates has allowed for the proposal of degradation pathways for each process. metu.edu.tr
Identified By-products of this compound Degradation in AOPs
| By-product Name |
|---|
| Desphenyl this compound |
| Pyridazine-3,4,5-trione |
| Oxaluric acid |
| 5-hydroxyhydantion |
Optimization of Operational Parameters (e.g., H2O2, Fe(II) concentration, pH, temperature)
UV/H2O2 Process for this compound Removal
Adsorption-Based Remediation Technologies
Adsorption is considered one of the most effective methods for removing water-soluble organic pollutants due to its adaptability, ease of operation, and relatively low cost. acs.org Various materials have been studied for the adsorption of this compound and its metabolites from water.
Graphene oxide (GO) has emerged as a highly effective adsorbent. acs.orgresearchgate.net Research has shown that GO has a high adsorption capacity for this compound, primarily due to hydrophobic interactions and hydrogen bonding. acs.orgresearchgate.netacs.org The maximum adsorption capacity of GO for this compound was found to be approximately 67,180 mg/kg (67 g/kg), which is comparable to that of activated carbon, a commonly used commercial sorbent. acs.orgvulcanchem.com Graphene oxide is also effective at adsorbing this compound's main metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon. acs.org
Other materials, such as smectite clay pillared with copper-complexed polyhedral oligosilsesquioxane, have also been developed and tested. rsc.org This modified clay showed a significantly improved adsorption capacity compared to the pristine clay, attributed to a higher specific surface area and the presence of Cu(II) ions, which have a strong affinity for this compound. rsc.org
Adsorption Capacities of Various Materials for this compound and its Metabolites
| Adsorbent | Compound | Maximum Adsorption Capacity (mg/kg) |
|---|---|---|
| Graphene Oxide | This compound | 67,180 |
| Graphene Oxide | Desphenyl-chloridazon | 34,299 |
| Graphene Oxide | Methyl-desphenyl-chloridazon | 36,849 |
| Cu²⁺@POSS_SWy-2 (Pillared Clay) | This compound | 4,920 |
Utilization of Novel Adsorbents
Graphene oxide nanoplatelets have emerged as a promising adsorbent for the remediation of water contaminated with this compound and its primary metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon. acs.orgresearchgate.net Research has demonstrated the high efficiency of graphene oxide in this capacity. acs.org Studies have determined a maximum adsorption capacity of approximately 67 grams of this compound per kilogram of graphene oxide. acs.orgresearchgate.netacs.org This capacity is notable and compares favorably with commercial activated carbon, a standard sorbent used for this purpose. acs.org For its metabolites, the maximum adsorption capacities of graphene oxide were found to be 34 g/kg for desphenyl-chloridazon and 37 g/kg for methyl-desphenyl-chloridazon. acs.org
The adsorption isotherms for this compound and its metabolites on graphene oxide are classified as L-type. acs.org This indicates that as more of the compound binds to the surface of the adsorbent, it becomes increasingly difficult for additional molecules to find available sites. acs.org The initial slope of the isotherm for this compound is significantly steeper than those for its metabolites, signifying a higher affinity of this compound for graphene oxide. acs.org
Table 1: Adsorption Capacities of Graphene Oxide
| Compound | Maximum Adsorption Capacity (mg/kg) |
|---|---|
| This compound | 67,180 researchgate.net |
| Desphenyl-chloridazon | 34,299 researchgate.net |
| Methyl-desphenyl-chloridazon | 36,849 researchgate.net |
Application of Modified Inorganic Materials
The modification of inorganic materials, such as kerolite, has been investigated to enhance their capacity for this compound adsorption. nih.govtandfonline.com Kerolite, a type of clay mineral, has been subjected to both heat and acid treatments to alter its adsorptive properties. nih.govtandfonline.com
Studies involving heat-treated kerolite at various temperatures (110°C, 200°C, 400°C, and 600°C) and acid-treated kerolite (with 0.25 M and 0.5 M H₂SO₄) have yielded significant findings. nih.govtandfonline.com The results clearly indicate that heat treatment substantially increases the adsorption capacity of kerolite for this compound, while acid treatment leads to a marked decrease in adsorption. nih.govtandfonline.com
The most effective modification was found to be heat treatment at 600°C (K-600), which resulted in the highest adsorption capacity and removal efficiency. nih.govtandfonline.com The adsorption capacities, as determined by the Freundlich equation (K_f), ranged from 184.7 mg/kg for the 0.5 M acid-treated sample (K-0.5) to 2253 mg/kg for the 600°C heat-treated sample (K-600). nih.gov Correspondingly, the removal efficiency ranged from 52.8% for K-0.5 to 88.3% for K-600. nih.govtandfonline.com These findings suggest that heat-treated kerolite could be a viable material for removing this compound from water. nih.govtandfonline.com Similar results were observed with heat-treated sepiolite, where the sample treated at 600°C showed the highest adsorption capacity of 164 mg/kg and a removal efficiency of 60.9%. nih.gov
Table 2: Adsorption and Removal Efficiency of Modified Kerolite for this compound
| Kerolite Sample | Adsorption Capacity (K_f) (mg/kg) | Removal Efficiency (R) (%) |
|---|---|---|
| K-600 (Heat-treated at 600°C) | 2253 nih.gov | 88.3 nih.govtandfonline.com |
| K-0.5 (Acid-treated with 0.5 M H₂SO₄) | 184.7 nih.gov | 52.8 nih.govtandfonline.com |
Investigation of Adsorption Mechanisms
The adsorption of this compound and its metabolites onto materials like graphene oxide is governed by a combination of interactions. acs.org X-ray photoelectron spectroscopy has been instrumental in elucidating these mechanisms. acs.org
The primary forces at play include:
Hydrogen Bonding: This is considered the main interaction responsible for the adsorption of this compound and its metabolites onto graphene oxide. acs.org It occurs between the nitrogen-containing groups on the this compound molecules and the oxygen-containing functional groups on the graphene oxide surface. acs.org
π-π Interaction: This interaction plays a more significant role for this compound compared to its metabolites. acs.org It involves the interaction between the aromatic rings of the this compound molecule and the polyaromatic structure of graphene. acs.org
Hydrophobic Interaction: this compound exhibits a greater hydrophobic character than its more polar metabolites, desphenyl-chloridazon and methyl-desphenyl-chloridazon. acs.org This property contributes to its stronger affinity for the hydrophobic regions on the graphene oxide surface. acs.org
The interplay of these mechanisms explains the high adsorption capacity of graphene oxide for this compound. acs.org
Bioremediation Approaches
Bioremediation offers a potentially sustainable approach to managing this compound contamination. vulcanchem.com One area of investigation involves the use of fixed-bed bioreactors (FBBR) for the biological degradation of the herbicide. vulcanchem.comresearchgate.net
In studies using FBBRs, it was observed that under aerobic conditions, this compound was completely converted to its metabolite, desphenyl-chloridazon (DPC). researchgate.net However, a significant challenge identified in these studies is the persistence of DPC, which proved to be resistant to further degradation over the experimental period of 98 days. researchgate.netregionsyddanmark.dk This resistance of the primary metabolite to further breakdown is a critical consideration in the development of effective bioremediation strategies for this compound. researchgate.net
Analytical Methodologies for Chloridazon and Its Transformation Products
Chromatographic Techniques and Mass Spectrometry Applications (e.g., LC/MS/MS, HPLC)
Chromatographic methods coupled with mass spectrometry are the cornerstone for the analysis of Chloridazon and its metabolites due to their high sensitivity and selectivity.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the most widely employed technique. It combines the separation power of liquid chromatography with the specific detection capabilities of tandem mass spectrometry. This method allows for the simultaneous quantification of the parent compound and its more polar metabolites in complex matrices like water, soil, and food samples. eawag.chrsc.org For instance, a method using direct injection of 100 µl of water samples into an HPLC system coupled with an MS/MS instrument has been used to determine low levels of polar metabolites, including Desphenyl-chloridazon. ub.edu Reversed-phase LC separation combined with electrospray tandem mass spectrometry (LC-ESI-MS/MS) has proven successful for analyzing these compounds in surface and estuarine water down to the nanogram-per-liter level. eawag.ch Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with MS/MS offers advantages such as shorter analysis times and enhanced sensitivity compared to conventional HPLC systems. rsc.org
However, challenges can arise from matrix interferences. In a study on honey samples, signals from the matrix were found to mimic the presence of Desphenyl-chloridazon when using a HILIC (Hydrophilic Interaction Liquid Chromatography) type column with LC-MS/MS. ub.edunih.gov This highlights the necessity for careful method validation and consideration of alternative techniques to avoid false positives. ub.edu
High-Performance Liquid Chromatography (HPLC) with various detectors is also utilized. HPLC with a diode array detector (DAD) has been used to measure the concentrations of this compound and its metabolites in aqueous solutions after adsorption experiments. ub.edu Furthermore, specific HPLC methods have been developed and compared with established procedures like the CIPAC (Collaborative International Pesticides Analytical Council) method for the determination of this compound in technical concentrates and formulated products. mdpi.comacs.org
Gas Chromatography (GC) , while less common for the polar metabolites, has been used for the parent compound. Early methods involved gas chromatography with an electron capture detector (GC/ECD) for analyzing this compound residues in soil. researchgate.net GC coupled with tandem mass spectrometry (GC-MS/MS) has also been part of multi-residue methods for a broad range of pesticides and their transformation products. copernicus.org
Supercritical Fluid Chromatography (SFC) has emerged as a confirmatory technique. When LC-MS/MS analysis of honey extracts for Desphenyl-chloridazon yielded ambiguous results due to matrix interference, SFC coupled with tandem mass spectrometry (SFC-MS/MS) on a HILIC-type column provided better chromatographic separation from these interferences. ub.edunih.gov
The table below summarizes the various chromatographic and mass spectrometric applications for the analysis of this compound and its transformation products.
| Analytical Technique | Application | Matrix | Key Findings/Features | Reference(s) |
| LC-MS/MS | Quantification of this compound and metabolites | Drinking Water, Surface Water, Estuarine Water, Leachate, Soil, Maize | High sensitivity and selectivity; allows for direct injection of water samples; can be affected by matrix interference. | eawag.chrsc.orgub.educopernicus.org |
| UHPLC-MS/MS | Quantification of this compound and metabolites | Soil, Maize, Leachate | Shorter run times and higher sensitivity compared to conventional HPLC. | rsc.org |
| HPLC-DAD | Quantification of this compound and metabolites | Aqueous Solution | Used for measuring concentrations in adsorption studies. | ub.edu |
| GC-ECD | Analysis of this compound residue | Soil | Suitable for the parent compound; used in degradation studies. | researchgate.net |
| GC-MS/MS | Multi-residue analysis | Water | Part of a complementary approach with LC-MS/MS for broad screening. | copernicus.org |
| SFC-MS/MS | Confirmatory analysis of Desphenyl-chloridazon | Honey | Overcomes matrix interferences observed in LC-MS/MS. | ub.edu |
| LC-Q-ToF-MS | Identification of oxidation products | Aqueous Solution | Powerful tool for structural elucidation of unknown by-products from advanced oxidation processes. |
Compound-Specific Isotope Analysis (CSIA) for Tracing Environmental Fate
Compound-Specific Isotope Analysis (CSIA) is a powerful analytical tool used to provide insights into the origin, formation, and degradation of contaminants in the environment. ub.edu For this compound's main metabolite, Desphenyl-chloridazon (DPC), assessing its transformation based solely on concentration measurements can be misleading because the compound is simultaneously formed from the parent this compound and may also be degrading. ub.educopernicus.org
CSIA helps to deconvolve these overlapping processes by measuring the ratios of stable isotopes (e.g., ¹³C/¹²C and ¹⁵N/¹⁴N) within the DPC molecule. ub.educopernicus.org This is based on the principle that chemical and biological reactions often proceed at slightly different rates for molecules containing heavier versus lighter isotopes, a phenomenon known as the kinetic isotope effect. This effect leads to a change in the isotopic composition of the remaining reactant pool, which can be tracked over time. ub.edu
A key study utilized a long-term lysimeter experiment to investigate the fate of DPC using dual-element (C and N) CSIA. eawag.chub.eduub.educopernicus.org The study revealed several key findings:
Distinguishing Formation from Degradation: During the microbial degradation of this compound to DPC, the ¹³C/¹²C ratio of the newly formed DPC was depleted in ¹³C relative to the parent this compound, while the ¹⁵N/¹⁴N ratio remained constant. eawag.chub.educopernicus.org Subsequent degradation of DPC, however, led to changes in both carbon and nitrogen isotope ratios. ub.eduub.educopernicus.org
Identifying Transformation Pathways: CSIA provided evidence for two distinct transformation processes for DPC. One process showed significant changes only in the carbon isotope ratio, while the other involved changes in both carbon and nitrogen isotope ratios. ub.eduub.educopernicus.org
Tracing Sources: The application of CSIA to environmental seepage water indicated that newly formed DPC could be distinguished from "old" DPC based on their different isotopic signatures. ub.edu
The analytical methods developed for the isotope analysis of DPC include:
Liquid Chromatography-Isotope Ratio Mass Spectrometry (LC-IRMS) for carbon isotope (δ¹³C) analysis. rsc.orgub.edu
Derivatization followed by Gas Chromatography-Isotope Ratio Mass Spectrometry (GC-IRMS) for nitrogen isotope (δ¹⁵N) analysis, as DPC is not directly amenable to GC. ub.edu
By combining concentration analysis with dual-element CSIA, a more comprehensive and accurate understanding of the environmental behavior of DPC can be achieved, surpassing the insights gained from concentration trends alone. eawag.chub.educopernicus.org
Optimization of Sample Preparation and Extraction Methods for Environmental Matrices
The effectiveness of analytical techniques heavily relies on the efficiency of the sample preparation and extraction methods used to isolate and concentrate the target analytes from complex environmental matrices.
Solid-Phase Extraction (SPE) is a widely used technique for aqueous samples. It involves passing the water sample through a cartridge containing a solid adsorbent that retains the analytes. The analytes are then eluted with a small volume of an organic solvent. For the analysis of this compound and its polar transformation products in estuarine water, off-line SPE was combined with LC-ESI-MS-MS to achieve the necessary low detection limits. eawag.ch A method was developed using two different sorbents (a hydrophobic and a hydrophilic one) to extract pesticides covering a wide range of polarities from large volumes (up to 10 L) of agricultural drainage water for CSIA. rsc.orgmdpi.com
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a popular method for solid and semi-solid samples. A modified QuEChERS method has been optimized and validated for the analysis of this compound, its metabolites, and other pesticides in soil and maize matrices. rsc.org The extracts were then analyzed by LC-ESI-MS/MS. rsc.org Another application involved using a QuEChERS-based solid-phase extraction technique to prepare carrot extracts for LC/MS/MS analysis.
QuPPe (Quick Polar Pesticides Method) is designed for the extraction of highly polar pesticides from various food matrices. This method was employed for extracting Desphenyl-chloridazon from honey samples. The procedure involves extraction with acidified methanol, followed by centrifugation and filtration. ub.edu It was noted that high pollen content in some honey samples could clog the standard 0.2 µm filters, necessitating high-speed centrifugation or the use of larger pore size filters (5-10 µm). ub.edu
Direct Injection offers a simpler approach for relatively clean water samples. For the analysis of polar pesticide metabolites in drinking water, a method involving the direct injection of a large volume (100 µl) of the water sample without any cleanup or enrichment step into an HPLC-MS/MS system was found to be a practical approach. ub.edu
The table below summarizes various optimized sample preparation methods.
| Method | Matrix | Target Analytes | Key Optimization Features | Reference(s) |
| Solid-Phase Extraction (SPE) | Estuarine Water, Agricultural Drainage Water | This compound, DPC, and other pesticides | Off-line SPE for low-level detection; use of dual sorbents for broad polarity range; upscaling for large volume samples for CSIA. | eawag.chrsc.orgmdpi.com |
| QuEChERS | Soil, Maize, Carrot | This compound, DPC, MDPC, and other pesticides | Modified protocol for specific matrices; analysis of extracts by LC-MS/MS. | rsc.org |
| QuPPe | Honey | Desphenyl-chloridazon | Extraction with acidified methanol; high-speed centrifugation or larger pore filters to handle high pollen content. | ub.edu |
| Direct Injection | Drinking Water | Polar pesticide metabolites including DPC | High-volume (100 µl) injection without enrichment for rapid screening. | ub.edu |
| Batch Adsorption | Aqueous Environment | This compound, DPC, MDPC | Use of graphene oxide as a sorbent for remediation studies. | ub.edu |
Advancements in Detection Limits and Quantification in Various Environmental Samples
Achieving low limits of detection (LOD) and quantification (LOQ) is critical for monitoring this compound and its transformation products at environmentally relevant concentrations, particularly to comply with regulatory limits for drinking water.
Significant advancements in instrumentation, especially in mass spectrometry, have led to improved sensitivity. The use of micro-flow LC-MS/MS has demonstrated considerable gains in sensitivity compared to conventional flow HPLC. In one study, analyzing Desphenyl-chloridazon and this compound at 1 ng/mL, micro-flow LC resulted in a 4 to 10-fold increase in signal-to-noise ratio and a 2.5 to 10-fold lower limit of quantitation compared to conventional flow.
Multi-residue methods have been developed to quantify a large number of pesticide transformation products in raw and drinking waters. copernicus.org In one such study, this compound was quantified with a median concentration of 0.006 µg/L, while its metabolites DPC and MDPC were found at median concentrations of 0.670 µg/L and 0.041 µg/L, respectively. copernicus.org
The table below presents a summary of reported detection and quantification limits for this compound and its metabolites in different environmental samples using various analytical methods.
| Analyte(s) | Method | Matrix | LOQ/LOD | Reference(s) |
| This compound, DPC, MDPC, and others | Modified QuEChERS with UHPLC-MS/MS | Soil | LOQ: < 3.0 µg/kg | rsc.org |
| This compound, DPC, MDPC, and others | Modified QuEChERS with UHPLC-MS/MS | Maize | LOQ: < 7.3 µg/kg | rsc.org |
| This compound, DPC, MDPC, and others | Direct Injection LC-MS/MS | Leachate | LOQ: < 0.080 µg/L | rsc.org |
| Desphenyl-chloridazon and other metabolites | High Volume Injection HPLC-MS/MS | Drinking Water, Mineral Water | LOQ: 0.01 - 0.05 µg/L | ub.edu |
| This compound, DPC, and other pesticides | LC-ESI-MS-MS | Surface and Estuarine Water | Detection down to low ng/L level | eawag.ch |
| Various Pesticides including this compound | Micro-flow LC-MS/MS | Water | LLOQ for this compound: 0.05 ng/mL | |
| Various Pesticides including this compound | Conventional-flow LC-MS/MS | Water | LLOQ for this compound: 0.5 ng/mL |
These advancements demonstrate the capability of modern analytical chemistry to detect these compounds at very low concentrations, which is essential for risk assessment and the management of water resources. The continuous improvement of these methods is vital for addressing the challenges posed by pesticide transformation products in the environment.
Future Research Directions and Perspectives
Development of Integrated Environmental Assessment and Management Frameworks
A significant area for future research is the development of integrated environmental assessment and management frameworks specifically tailored for herbicides like Chloridazon and their persistent metabolites. nih.govresearchgate.net Current regulatory frameworks often assess single active substances, which may not adequately address the cumulative risks from multiple pesticide exposures and their transformation products. oup.com Future frameworks should incorporate a more holistic approach, considering the entire lifecycle of the herbicide, from application to the long-term fate of its metabolites.
These frameworks should integrate several key components:
Condition Assessments: To monitor and detect the presence of this compound and its metabolites in various environmental compartments, including soil, groundwater, and surface water. nih.govresearchgate.net
Causal Pathway Assessments: To identify the sources and pathways of contamination. nih.govresearchgate.net
Predictive Assessments: To model and forecast the environmental, economic, and societal risks and benefits associated with different management strategies. nih.govresearchgate.net
Outcome Assessments: To evaluate the effectiveness of implemented management decisions. nih.govresearchgate.net
By integrating these components, a more dynamic and responsive management system can be established, allowing for adaptive strategies based on continuous monitoring and assessment. nih.govresearchgate.net This approach would facilitate better decision-making for the registration and use of pesticides, ensuring that potential long-term environmental impacts are a primary consideration. nih.govresearchgate.netcirad.fr
Exploration of Novel and Sustainable Remediation Strategies
The persistence of this compound and its metabolites, particularly desphenyl-chloridazon, in water sources highlights the urgent need for novel and sustainable remediation technologies. acs.orgrsc.orgrug.nlacs.org While adsorption using activated carbon is a common method, research into more efficient and cost-effective materials is crucial. acs.orgrug.nl
Promising areas of research include:
Advanced Adsorption Materials: Graphene oxide has shown significant potential as an adsorbent for this compound and its metabolites, with a high adsorption capacity. acs.orgrug.nlacs.org Further research could optimize the production and application of graphene-based materials for water treatment.
Bioremediation: The use of microorganisms to degrade this compound and its byproducts is a sustainable approach. vulcanchem.com Investigating and enhancing the capabilities of microbial communities, potentially through the development of fixed-bed bioreactors, could offer an environmentally friendly solution for contaminated water. vulcanchem.comfrontiersin.org
Advanced Oxidation Processes (AOPs): Techniques like Fenton, photo-Fenton, and UV/H2O2 processes have demonstrated high efficiency in removing this compound from water in laboratory settings. metu.edu.trdeswater.com Future research should focus on scaling up these technologies and assessing their economic feasibility and by-product formation under real-world conditions. deswater.comresearchgate.net
Electrochemical Remediation: Electrochemical processes have been explored for the removal of this compound and its metabolites from both soil and water. mdpi.com Further investigation into optimizing these methods, including the use of reverse polarity to maintain soil health, is warranted. mdpi.com
The development of these novel strategies should be guided by the principles of sustainable remediation, which include minimizing environmental impact, promoting ecosystem services, and ensuring community engagement. numberanalytics.com
Long-Term Ecological Impact Studies of this compound and Its Metabolites
While some studies have investigated the acute toxicity of this compound, there is a critical need for long-term ecological impact studies on both the parent compound and its primary metabolites, desphenyl-chloridazon (B) and methyl-desphenyl-chloridazon (B1). vulcanchem.com The metabolites are often more persistent and mobile than this compound itself, leading to prolonged exposure of non-target organisms. vulcanchem.comresearchgate.netslu.se
Future research should focus on:
Chronic Toxicity Studies: Assessing the long-term effects of low-level exposure to this compound and its metabolites on a variety of aquatic and terrestrial organisms. vulcanchem.com Studies on signal crayfish have indicated that the metabolite this compound-desphenyl can cause more severe physiological disruptions than the parent compound, and that recovery can be slow. vulcanchem.com
Community and Ecosystem-Level Impacts: Moving beyond single-species tests to investigate how this compound and its metabolites affect community structure, biodiversity, and ecosystem functions. acs.org Mesocosm studies can be a valuable tool for this purpose. acs.org
Bioaccumulation and Trophic Transfer: Investigating the potential for this compound and its metabolites to accumulate in organisms and be transferred through the food web.
Combined Effects: Studying the synergistic or antagonistic effects of this compound and its metabolites when present with other environmental stressors, such as other pesticides or climate change factors.
Long-term lysimeter experiments have proven valuable in understanding the environmental dispersion of this compound and its metabolites, and such studies should be continued and expanded to different soil types and climatic conditions. agriculturejournals.czresearchgate.net
Refinement of Environmental Fate Models for Enhanced Predictive Capability
Environmental fate models are essential tools for predicting the transport and persistence of herbicides like this compound in the environment. science.govrsc.orgeuropa.eu However, the accuracy of these models depends on the quality of input data and the algorithms used to simulate complex environmental processes. rsc.org
Future research should aim to:
Improve Model Parameterization: This includes obtaining more accurate data on the physicochemical properties of this compound and its metabolites, as well as better characterization of soil and hydrological conditions in different agricultural regions. rsc.org
Enhance Model Algorithms: Developing and refining model components to better simulate processes such as preferential flow, microbial degradation, and plant uptake.
Incorporate Metabolite Dynamics: Explicitly including the formation and degradation of metabolites like desphenyl-chloridazon and methyl-desphenyl-chloridazon in fate models is crucial for accurate risk assessment. science.gov
Model Validation: Continuously validating and comparing different models (e.g., PEARL, PELMO, MACRO) against long-term field data from lysimeter studies and monitoring programs to improve their predictive power. science.gov
Address Polar and Ionizable Chemicals: A significant challenge is to improve methods for estimating partition coefficients for polar and ionizable chemicals like the metabolites of this compound. rsc.org
By refining these models, regulators and land managers can make more informed decisions to minimize the environmental contamination from herbicide use. oup.com
Further Elucidation of Molecular Mechanisms in Herbicide Resistance Evolution
The evolution of herbicide resistance in weeds is a major threat to sustainable agriculture. cambridge.orgmdpi.com this compound acts by inhibiting photosynthesis at photosystem II (PSII). nih.govplos.org While the general mechanism of action is understood, the specific molecular details of how weeds evolve resistance to this compound and other PSII inhibitors require further investigation.
Future research should focus on:
Target-Site Resistance (TSR): Identifying the specific mutations in the psbA gene, which codes for the D1 protein in the PSII complex, that confer resistance to this compound. researchgate.netmdpi.com While mutations like the Ser-264-Gly substitution are known to confer resistance to other PSII inhibitors, specific mutations related to this compound resistance need to be characterized. researchgate.net
Non-Target-Site Resistance (NTSR): Investigating the role of enhanced metabolism in conferring resistance to this compound. taylorfrancis.comnih.govnih.gov This includes identifying the specific enzymes, such as cytochrome P450 monooxygenases and glutathione (B108866) S-transferases, that are involved in detoxifying the herbicide. nih.govnih.govcambridge.org
Cross-Resistance Patterns: Determining the extent to which resistance to this compound confers cross-resistance to other PSII inhibitors and herbicides with different modes of action. cambridge.orgpressbooks.pub
Genomic and Transcriptomic Approaches: Utilizing next-generation sequencing and other "-omics" technologies to identify the genes and regulatory networks involved in both TSR and NTSR mechanisms. frontiersin.org
A deeper understanding of the molecular basis of resistance will be crucial for developing effective weed management strategies that can delay or overcome the evolution of herbicide-resistant weed populations. nih.govnih.gov
Q & A
Q. What analytical methodologies are recommended for detecting Chloridazon and its transformation products (TPs) in environmental samples?
Methodological Answer: Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS) is the gold standard for identifying this compound and its TPs, such as desphenyl-chloridazon and methyl-desphenyl-chloridazon. Validation should include fragmentation pattern matching (e.g., m/z 116.99759 for TP1) and comparison with reference standards. For soil and water matrices, solid-phase extraction (SPE) is critical to reduce interference . In leaching studies, mass balance analyses (comparing recovered herbicide in leachate vs. soil) are essential to quantify retention efficiency .
Q. How do environmental factors influence the degradation pathways of this compound in agricultural soils?
Methodological Answer: Degradation kinetics depend on soil texture, organic matter content, and microbial activity. Controlled experiments should measure half-life (T50) under varying pH and moisture conditions. Use isotopic labeling (e.g., ¹⁴C-Chloridazon) to track mineralization vs. bound residue formation. Persistence of TPs like desphenyl-chloridazon requires long-term monitoring (e.g., 3+ years post-application) due to their resistance to hydrolysis .
Q. What experimental approaches are used to assess this compound's impact on non-target soil microorganisms?
Methodological Answer: Employ microbial biomass carbon (MBC) assays and enzyme activity tests (e.g., dehydrogenase, urease) to evaluate acute toxicity. For chronic effects, conduct metagenomic sequencing to track shifts in bacterial/fungal communities. Dose-response studies should compare field-relevant concentrations (e.g., 3 kg/ha) against controls, with repeated sampling over 30–60 days .
Advanced Research Questions
Q. How can experimental designs optimize controlled-release formulations (CRFs) to minimize this compound leaching while maintaining herbicidal efficacy?
Methodological Answer: Formulate CRFs using lignin-polyethylene glycol matrices coated with ethylcellulose (EC) and dibutylsebacate (DBS). Test leaching in columns packed with soils of varying textures (e.g., sandy vs. clay-loam). Measure release kinetics (T50) and correlate with herbicide availability in soil over time. Compare CRF performance against technical-grade this compound using ANOVA with post-hoc Tukey tests .
Q. How can researchers reconcile contradictory data on the environmental risks of this compound TPs across different water systems?
Methodological Answer: Conduct suspect screening in surface water, groundwater, and porewater using LC-HRMS to quantify TP prevalence. Confounders like historical application patterns (e.g., sugar beet vs. non-target crops) and hydrological connectivity must be modeled. Use geographic information systems (GIS) to overlay detection hotspots with land-use data .
Q. What statistical models are most effective for analyzing the dose-response relationship of this compound in weed control trials?
Methodological Answer: Fit non-linear regression models (e.g., log-logistic) to dose-response curves. For field trials, incorporate random effects for spatial variability. Use Bayesian hierarchical models to account for uncertainties in weed density measurements. Validate models with cross-tabulated efficacy data (e.g., % control of Sinapis arvensis at 3 kg/ha) .
Q. How does application timing (pre- vs. post-emergence) affect this compound's bioavailability and weed suppression efficacy?
Methodological Answer: Compare pre-emergence (soil-incorporated) and post-emergence (foliar) applications in randomized block designs. Measure soil residual levels via LC-MS/MS at 7-day intervals. Efficacy is assessed using weed biomass reduction ratios and ED₅₀ values. Covariates like rainfall post-application must be recorded to adjust for leaching variability .
Q. What advanced techniques validate the presence of this compound TPs in complex water matrices?
Methodological Answer: Combine suspect screening with fragmentation tree analysis using tools like MetFrag. Confirm TP identity via ion ratio consistency (e.g., m/z 130.00550 for TP2) and retention time alignment with reference standards. For regulatory compliance, perform recovery tests in spiked samples at concentrations near the limit of quantification (LOQ) .
Q. How can researchers design studies to evaluate synergistic effects between this compound and adjuvant herbicides?
Methodological Answer: Use factorial designs testing this compound with herbicides like metribuzin or phenmedipham. Apply Colby’s multiplicative model to assess synergy: if observed efficacy > expected (E = X + Y – XY/100), the combination is synergistic. Monitor phytotoxicity on non-target crops (e.g., sugar beet) using chlorophyll fluorescence imaging .
What frameworks ensure rigorous formulation of this compound-related research questions?
Methodological Answer: Apply the P-E/I-C-O framework:
- P opulation: Target weeds (e.g., Sonchus arvensis) and soil/water systems.
- E xposure: Application rate, formulation type (CRF vs. technical).
- C omparison: Controls (untreated plots) or alternative herbicides.
- O utcome: Weed biomass reduction, TP detection levels.
Evaluate feasibility using FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
